Sodium propionate can be derived from the fermentation of carbohydrates by specific bacteria or synthesized through chemical processes. It falls under the category of food additives and is classified as a preservative. In addition to its use in food, sodium propionate is also found in pharmaceuticals and as a mold inhibitor in tobacco products .
Sodium propionate can be synthesized through various methods:
In one synthetic method, liquid propionic acid is slowly added to powdered sodium carbonate while stirring at controlled speeds (50-70 revolutions per minute) to form a paste. The mixture is then stirred for 1-2 hours at temperatures between 0-45 degrees Celsius before drying to yield sodium propionate . This method has been noted for its energy efficiency compared to traditional heating methods.
Sodium propionate can participate in various chemical reactions:
These reactions are significant for understanding its behavior in different environments, such as during food processing or when used in pharmaceuticals.
The mechanism by which sodium propionate exerts its preservative effects involves several processes:
Studies indicate that sodium propionate is particularly effective against molds and certain bacteria due to its ability to penetrate cell membranes and alter intracellular pH .
These properties contribute to its effectiveness as a preservative and its utility in various applications .
Sodium propionate finds various applications across different fields:
Sodium propionate, systematically named sodium propanoate, is the sodium salt of propionic acid with the chemical formula $C3H5NaO2$ and a molecular weight of 96.060 g/mol. Its structure consists of a three-carbon chain where the carboxyl group ($-COO^-$) is ionically bonded to sodium ($Na^+$). In the anhydrous state, sodium propionate forms polymeric crystals with a layered lattice structure. Each sodium ion coordinates with six oxygen atoms from surrounding propionate groups, creating trigonal prismatic coordination geometry. The hydrophobic ethyl groups ($-CH2CH_3$) extend into the interlayer spaces, contributing to its hygroscopic behavior [1] [8].
Hydrated forms also exist, notably the monohydrate ($C3H5NaO2·H2O$, CAS 6700-17-0), where water molecules disrupt the polymeric lattice, altering coordination bonds. The crystalline system exhibits deliquescence under high humidity due to water absorption into its lattice [6] [8].
Molecular Composition Analysis:
Sodium propionate appears as transparent crystals or a white granular powder with a faint acetic-butyric odor. Its solubility profile is highly solvent-dependent:
Table 1: Solubility Profile of Sodium Propionate
Solvent | Temperature (°C) | Solubility |
---|---|---|
Water | 15 | 100 g/100 mL |
Ethanol | 20 | 4.17 g/100 mL |
Acetone | 20 | 0.05 g/100 mL |
The compound melts at 289°C (552°F) with decomposition. It is hygroscopic, absorbing atmospheric moisture to form hydrates, necessitating storage in airtight containers. Sodium propionate remains stable under light and heat but decomposes in strong acids, releasing propionic acid gas [1] [7]. A 10% aqueous solution has a pH of 8–10, though its antimicrobial efficacy requires acidic conditions (pH < 5.5) to release active propionic acid [2].
Spectroscopic Methods:
Chromatographic Methods:
Table 2: Standard Chromatographic Conditions for Sodium Propionate Analysis
Method | Column | Mobile Phase/Eluent | Detection | Key Parameters |
---|---|---|---|---|
HPLC | C18 (250 × 4.6 mm, 5 µm) | $NH4H2PO_4$/Methanol-Water | UV 210 nm | Flow: 0.5–2 mL/min |
GC/MS | Stabilwax-DA | Helium carrier gas | MS (SIM mode) | Gradient: 50°C to 220°C |
Sample Preparation: For foods like soy sauce or oyster sauce, steam distillation in a Kjeldahl apparatus with phosphoric acid releases propionic acid. Distillates are pH-adjusted to 2.7–3.5, filtered (0.22–0.45 µm), and analyzed via HPLC. This method reduces sample size to 5 g (vs. 25 g in older protocols) and minimizes matrix interference [5].
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